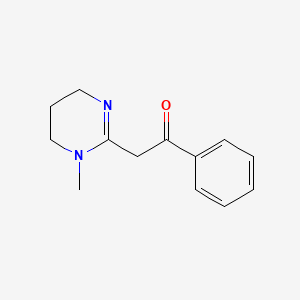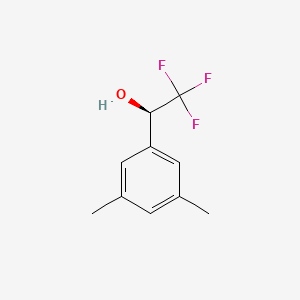
(1R,2R)-2-Methoxycyclohexanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Methoxycyclohexanamine oxalate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is an enantiomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. The oxalate salt form enhances its stability and solubility, making it suitable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Methoxycyclohexanamine oxalate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxy and amine groups.
Methoxylation: Cyclohexanone is first converted to 2-methoxycyclohexanone using methanol and an acid catalyst.
Amination: The 2-methoxycyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Resolution: The racemic mixture of 2-methoxycyclohexanamine is resolved into its enantiomers using chiral resolution techniques.
Oxalate Formation: The (1R,2R)-2-Methoxycyclohexanamine is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale methoxylation and amination reactions are carried out in industrial reactors.
Chiral Resolution: Advanced chiral resolution techniques, such as chromatography or crystallization, are employed to obtain the desired enantiomer.
Purification: The compound is purified using recrystallization or other purification methods to ensure high purity.
Oxalate Formation: The final step involves reacting the purified (1R,2R)-2-Methoxycyclohexanamine with oxalic acid to obtain the oxalate salt.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Methoxycyclohexanamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or oxides.
Reduction: Yields various amine derivatives.
Substitution: Results in substituted cyclohexanamine derivatives.
Scientific Research Applications
(1R,2R)-2-Methoxycyclohexanamine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Methoxycyclohexanamine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Methoxycyclohexanamine oxalate: The enantiomer of (1R,2R)-2-Methoxycyclohexanamine oxalate with different stereochemistry.
2-Methoxycyclohexanone: A precursor in the synthesis of this compound.
Cyclohexanamine: A structurally related compound without the methoxy group.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its oxalate salt form enhances its stability and solubility, making it more suitable for various applications compared to its free base or other derivatives.
Properties
Molecular Formula |
C9H17NO5 |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
(1R,2R)-2-methoxycyclohexan-1-amine;oxalic acid |
InChI |
InChI=1S/C7H15NO.C2H2O4/c1-9-7-5-3-2-4-6(7)8;3-1(4)2(5)6/h6-7H,2-5,8H2,1H3;(H,3,4)(H,5,6)/t6-,7-;/m1./s1 |
InChI Key |
YUPUYCMDYWYTBM-ZJLYAJKPSA-N |
Isomeric SMILES |
CO[C@@H]1CCCC[C@H]1N.C(=O)(C(=O)O)O |
Canonical SMILES |
COC1CCCCC1N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)







![17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide](/img/structure/B13124776.png)



![4,7-Dichloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13124792.png)
